molecular formula C8H4Br3F3 B14060835 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

Cat. No.: B14060835
M. Wt: 396.82 g/mol
InChI Key: HLEWPDXRBXNBIS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is a versatile and high-value aromatic building block designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates multiple reactive sites: the two bromine atoms on the aromatic ring are excellent substrates for pivotal cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the efficient construction of complex biaryl and other molecular architectures . The benzyl bromomethyl group offers a distinct reactivity pathway, allowing for nucleophilic substitution or serving as a key functional handle in the construction of peptide stapling architectures using S-alkylation chemistry, a technique applied in developing cell-permeating therapeutic peptides . Furthermore, the presence of the trifluoromethoxy group significantly enhances the molecule's properties by increasing lipophilicity and metabolic stability, which are critical for improving the pharmacokinetic profiles of drug candidates in development . This combination of features makes this compound particularly valuable in pharmaceutical research for creating targeted libraries of novel bioactive molecules and in material science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4Br3F3

Molecular Weight

396.82 g/mol

IUPAC Name

1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2

InChI Key

HLEWPDXRBXNBIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Directed Bromination via Trifluoromethyl Group Influence

The trifluoromethyl group (-CF$$3$$) is a strong electron-withdrawing moiety that directs electrophilic substitution to the meta positions relative to itself. Starting from 3-(trifluoromethyl)toluene, bromination using bromine (Br$$2$$) in the presence of a Lewis acid catalyst such as FeBr$$_3$$ preferentially introduces bromine atoms at the meta positions (positions 1 and 5 of the benzene ring). Subsequent free-radical bromination of the methyl group using N-bromosuccinimide (NBS) under ultraviolet light yields the bromomethyl substituent. However, this method suffers from poor regiocontrol during the second bromination step, often leading to over-bromination or undesired positional isomers.

Sequential Bromination with Protective Group Strategies

To enhance regioselectivity, protective group methodologies have been explored. For instance, the methyl group in 3-(trifluoromethyl)toluene can be temporarily oxidized to a carboxylic acid (-COOH) to block undesired bromination at the ortho position. After di-bromination at positions 1 and 3, the carboxylic acid is reduced back to a methyl group, which is then brominated to form the bromomethyl substituent. This approach improves yield but introduces additional synthetic steps, increasing complexity and cost.

Multi-Step Functionalization via Cross-Coupling Reactions

Ullmann-Type Coupling for Bromomethyl Installation

The bromomethyl group can be introduced via Ullmann coupling between 1,3-dibromo-5-(trifluoromethyl)benzene and methyl bromide (CH$$_3$$Br) in the presence of a copper catalyst. This method requires high temperatures (120–150°C) and extended reaction times (24–48 hours), resulting in yields of 40–55%. While effective, the harsh conditions often lead to partial decomposition of the trifluoromethyl group, necessitating careful monitoring.

Halogen Exchange Reactions

Fluorine-to-Bromine Exchange on Pre-Fluorinated Intermediates

A less conventional approach involves starting with a perfluorinated benzene derivative. Using 1,3,5-tris(trifluoromethyl)benzene, selective replacement of two fluorine atoms with bromine is achieved via nucleophilic aromatic substitution with lithium bromide (LiBr) in dimethylformamide (DMF). The remaining fluorine atoms at positions 2 and 4 are then substituted with a bromomethyl group using a Grignard reagent (CH$$_2$$BrMgBr). This method’s major limitation is the low reactivity of fluorine atoms, requiring elevated temperatures (80–100°C) and resulting in modest yields (30–45%).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned preparation routes:

Method Key Reagents Yield (%) Temperature (°C) Time (h)
Directed Bromination Br$$2$$, FeBr$$3$$, NBS 35–50 25–80 6–24
Protective Group Strategy H$$2$$SO$$4$$, NaBH$$_4$$ 45–60 20–100 24–48
Suzuki-Miyaura Coupling Pd(PPh$$3$$)$$4$$, CF$$3$$B(OH)$$2$$ 50–65 80–100 12–18
Ullmann Coupling CuI, CH$$_3$$Br 40–55 120–150 24–48
Halogen Exchange LiBr, CH$$_2$$BrMgBr 30–45 80–100 48–72

Mechanistic Considerations and Side Reactions

Competing Pathways in Electrophilic Bromination

The electron-withdrawing nature of the -CF$$3$$ group polarizes the benzene ring, directing incoming electrophiles to the meta positions. However, the bromomethyl group (-CH$$2$$Br) exerts a weaker electron-withdrawing effect, creating regiochemical ambiguity during subsequent brominations. This often results in mixtures of 1,3- and 1,4-dibrominated products, necessitating chromatographic separation.

Degradation of the Trifluoromethyl Group

Under strongly acidic or basic conditions, the -CF$$_3$$ group may undergo hydrolysis to a carboxylic acid (-COOH), particularly in aqueous environments. This side reaction is mitigated by using anhydrous solvents and inert atmospheres, though it remains a persistent challenge in multi-step syntheses.

Industrial-Scale Production Challenges

Cost of Brominating Agents

Large-scale bromination requires stoichiometric quantities of Br$$2$$ or NBS, both of which are expensive and pose handling hazards due to their corrosive and toxic nature. Recent advances in catalytic bromination using HBr and hydrogen peroxide (H$$2$$O$$_2$$) offer a safer alternative, though yields remain suboptimal (25–35%).

Waste Management and Environmental Impact

Brominated byproducts and heavy metal catalysts (e.g., Pd, Cu) necessitate rigorous waste treatment protocols. Green chemistry approaches, such as solvent-free reactions or recyclable ionic liquids, are under investigation but have yet to be applied successfully to this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Substituents Key Properties
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene 2387140-68-1 C₈H₄Br₃F₃ 396.82 1,3-Br; 2-CH₂Br; 5-CF₃ High density (~2.2 g/cm³, inferred); reactive CH₂Br group
1,3-Dibromo-5-(trifluoromethyl)benzene 401-84-3 C₇H₃Br₂F₃ 305.91 1,3-Br; 5-CF₃ Lower molar mass; lacks bromomethyl reactivity
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene - C₇H₄Br₃F 346.82 1,3-Br; 2-CH₂Br; 5-F Boiling point: 302.8°C; density: 2.2 g/cm³
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene 237761-77-2 C₈H₅BrClF₃ 273.48 2-CH₂Br; 1-Cl; 4-CF₃ Lower molar mass; Cl substitution reduces reactivity compared to Br
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene 156243-64-0 C₇H₂BrF₅ 259.0 5-Br; 1,3-F; 2-CF₃ Higher fluorine content; lower boiling point (~65°C)

Biological Activity

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene, characterized by its complex brominated and trifluoromethylated aromatic structure, has garnered interest in various fields of chemical research due to its unique biological properties and potential applications. This compound is known for its lipophilicity and reactivity, influenced by the presence of multiple halogen substituents. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C8_8H4_4Br3_3F3_3
  • Molecular Weight : 396.82 g/mol
  • CAS Number : 2387140-68-1

The compound's structure includes two bromine atoms and a trifluoromethyl group attached to a benzene ring, which enhances its reactivity and stability in various chemical processes .

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored through various studies. Its potential toxicity and interaction with biological molecules are of particular interest.

Toxicity Studies

Research indicates that the compound may exhibit toxic effects at certain concentrations. In animal studies, doses of up to 160 mg/kg were administered to male and female BALB/c mice without significant toxicity observed . However, further studies are necessary to fully understand the dose-response relationship and long-term effects.

Interaction with Biological Molecules

The compound's reactivity with nucleophiles and electrophiles has been studied to understand its behavior in biological environments. Interaction studies suggest that it can form stable complexes with various biomolecules, potentially influencing cellular processes .

Case Study 1: Cellular Uptake and Toxicity

A study focused on the cellular uptake of similar brominated compounds demonstrated that halogenated derivatives could influence cell membrane permeability. The findings indicated that this compound might have altered uptake characteristics due to its lipophilic nature .

Case Study 2: Environmental Impact

Research on the environmental persistence of brominated compounds has highlighted concerns regarding bioaccumulation and ecological toxicity. The presence of bromine in the structure raises questions about its degradation products and their potential impact on aquatic life .

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
1-Bromo-2,3-bis(bromomethyl)benzeneDibromobenzeneContains two bromomethyl groups
1-Bromo-4-trifluoromethylbenzeneMonobromobenzeneContains only one bromine atom
1,3-Dibromo-5-(dibromomethyl)benzeneTris(dibromomethyl)Features multiple dibromomethyl groups
1-Bromo-2-fluoro-4-(trifluoromethyl)benzeneFluorinated derivativeContains fluorine instead of bromine

This table highlights the structural diversity among compounds related to this compound, emphasizing how structural modifications can influence biological activity and toxicity profiles.

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